molecular formula C20H26N4O4 B4952524 N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline

N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B4952524
M. Wt: 386.4 g/mol
InChI Key: FGVSCDYMZJJBRE-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenoxy group, a piperazinyl group, and a nitroaniline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with an appropriate halogenated precursor under basic conditions to form the methoxyphenoxy intermediate. This intermediate is then coupled with a piperazine derivative through a nucleophilic substitution reaction, followed by nitration to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic aromatic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine moiety may facilitate binding to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenoxy group, piperazinyl group, and nitroaniline moiety allows for diverse applications and interactions that are not commonly observed in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique properties

Properties

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-22-9-11-23(12-10-22)16-6-7-20(24(25)26)19(14-16)21-8-13-28-18-5-3-4-17(15-18)27-2/h3-7,14-15,21H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVSCDYMZJJBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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